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Compound of Interest

Compound Name: 1,5-Naphthyridine-3-carbonitrile

Cat. No.: B1392945 Get Quote

The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two fused pyridine

rings, is a cornerstone in the design of bioactive agents.[1] Its rigid structure and defined

hydrogen bonding capabilities allow it to effectively mimic purine systems and interact with a

variety of biological targets.[2] Derivatives of this scaffold have demonstrated a wide array of

pharmacological activities, including roles as kinase inhibitors, anti-viral agents, and anti-

malarial drugs.[2][3]

The introduction of a carbonitrile (-C≡N) group at the 3-position further enhances the synthetic

utility of the scaffold. The nitrile is not merely a placeholder; it is a versatile functional group that

can be transformed into amines, amides, carboxylic acids, and various heterocyclic rings

through well-established chemical reactions.[4] This chemical flexibility makes 1,5-
Naphthyridine-3-carbonitrile a highly valuable starting material for generating libraries of

diverse compounds in drug discovery campaigns.

Physicochemical and Spectroscopic Profile
While 1,5-Naphthyridine-3-carbonitrile is commercially available for research purposes, it is

classified as a compound for early discovery, and as such, extensive experimental data is not

always published in peer-reviewed literature. The information below combines available data

with expert-predicted spectroscopic characteristics based on fundamental chemical principles

and analysis of analogous structures.
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Property Value / Description Source

CAS Number 1142927-37-4

Molecular Formula C₉H₅N₃

Molecular Weight 155.16 g/mol

Physical Form Solid

Melting Point

Not widely reported.

Experimental determination is

recommended.

Solubility

Not widely reported. Expected

to have low solubility in water

and higher solubility in polar

organic solvents like DMSO

and DMF.

Spectroscopic Analysis (Predicted)
Definitive, published spectra for this specific molecule are scarce. However, a robust prediction

of its spectral characteristics can be made. Buyer assumes responsibility to confirm product

identity and/or purity.[5]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The proton spectrum is expected to be

entirely in the aromatic region, showing five distinct signals.

H2 & H4 (Singlets, ~9.4-9.2 ppm): These protons are adjacent to the ring nitrogens and are

highly deshielded. H2 is likely the most downfield proton due to the influence of the adjacent

nitrogen and the electron-withdrawing nitrile group.

H6 (Doublet of doublets, ~9.0 ppm): This proton is on the second pyridine ring and is

deshielded by the adjacent N5. It will show coupling to H7 and H8.

H8 (Doublet of doublets, ~8.4 ppm): Coupled to H7 and H6.
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H7 (Doublet of doublets, ~7.8 ppm): The most upfield of the aromatic protons, coupled to H6

and H8.

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz): The carbon spectrum will show nine

signals, with the nitrile carbon being a key identifier.

Quaternary Carbons: Expect signals for C3 (~110-115 ppm), C4a, and C8a (in the 140-155

ppm range).

Nitrile Carbon (-CN): A characteristic weak signal expected around 117-120 ppm.

CH Carbons: Signals corresponding to C2, C4, C6, C7, and C8 will appear in the aromatic

region (~125-155 ppm).

Predicted Key IR Absorptions (KBr Pellet):

~2230 cm⁻¹ (strong, sharp): Characteristic C≡N stretching vibration.

~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations of the aromatic

naphthyridine core.

~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

Mass Spectrometry:

Expected [M]+ ion: m/z = 155.05 (for C₉H₅N₃). High-resolution mass spectrometry should

confirm this exact mass.

Representative Synthesis Protocol
While a specific, validated synthesis for 1,5-Naphthyridine-3-carbonitrile is not readily

available in the literature, a highly plausible route is the Friedländer Annulation. This classic

reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound

containing an activated methylene group (e.g., a ketone or nitrile).[6] The following is a

representative, field-proven protocol based on this methodology.

Proposed Synthesis: Friedländer Annulation
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This protocol outlines the reaction of 3-amino-2-chloropyridine-4-carbaldehyde with

malononitrile, followed by a dehalogenation step.

Step 1: Friedländer Condensation Step 2: Dehalogenation

3-Amino-2-chloropyridine-4-carbaldehyde

2-Chloro-1,5-naphthyridine-3-carbonitrile

Reacts with

Malononitrile Base (e.g., Piperidine)
Solvent (e.g., Ethanol)

Catalyzes

2-Chloro-1,5-naphthyridine-3-carbonitrile

1,5-Naphthyridine-3-carbonitrile (Final Product)

Catalyst (e.g., Pd/C)
H₂ Gas or H-donor (e.g., HCOOH)

Reduces

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 1,5-Naphthyridine-3-carbonitrile.

Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-1,5-naphthyridine-3-carbonitrile

Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add 3-amino-2-chloropyridine-4-carbaldehyde (1.0 eq) and ethanol (10 mL per mmol

of aldehyde).

Reagent Addition: Add malononitrile (1.1 eq) to the solution.

Catalyst Addition: Add piperidine (0.1 eq) as a basic catalyst to promote the initial

Knoevenagel condensation.

Causality: Piperidine is a sufficiently strong base to deprotonate the active methylene of

malononitrile without causing unwanted side reactions. Ethanol is an excellent solvent for

the reactants and facilitates a homogenous reaction mixture.

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC (Thin

Layer Chromatography) until the starting aldehyde is consumed (typically 4-6 hours).
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Workup: Cool the reaction mixture to room temperature. The product often precipitates.

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Catalytic Dehalogenation

Reactor Setup: In a suitable pressure vessel or flask compatible with hydrogenation, dissolve

the crude 2-Chloro-1,5-naphthyridine-3-carbonitrile from the previous step in a solvent like

methanol or ethyl acetate.

Catalyst Addition: Add Palladium on Carbon (10% Pd/C, ~5 mol%) to the solution.

Causality: Palladium is a highly effective catalyst for the hydrogenolysis of aryl chlorides.

The carbon support provides a high surface area for the reaction.

Reaction: Purge the vessel with nitrogen, then introduce hydrogen gas (via balloon or from a

pressurized source, ~1-3 atm). Stir vigorously at room temperature. Alternatively, ammonium

formate or formic acid can be used as a hydrogen transfer agent.

Monitoring & Workup: Monitor the reaction by TLC. Upon completion, carefully filter the

reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Self-Validation: The disappearance of the starting material spot and the appearance of a

new, more polar spot on the TLC plate indicates a successful reaction. The crude product

can be analyzed by LC-MS to confirm the mass change from dehalogenation.

Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can

be purified by column chromatography on silica gel or by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexanes) to yield pure 1,5-Naphthyridine-3-carbonitrile.

Chemical Reactivity Profile
The reactivity of 1,5-Naphthyridine-3-carbonitrile is dictated by the interplay between the

electron-deficient naphthyridine core and the versatile nitrile group.

Reactivity of the Naphthyridine Core
The two nitrogen atoms in the ring system withdraw electron density, making the carbon

framework electrophilic and generally resistant to electrophilic aromatic substitution.
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N-Alkylation/N-Oxidation: The lone pair of electrons on the nitrogen atoms (N1 and N5) are

the most nucleophilic sites. The molecule can be readily alkylated with agents like methyl

iodide or benzyl bromide to form quaternary naphthyridinium salts.[3]

Nucleophilic Aromatic Substitution (SₙAr): The ring is activated towards attack by strong

nucleophiles. While the parent ring is moderately reactive, the presence of a good leaving

group (like a halogen) would make substitution reactions highly efficient.[3]

Reactivity of the 3-Carbonitrile Group
The nitrile group is a powerful synthetic linchpin, enabling access to a wide range of other

functionalities.[4][7]

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid

(via an intermediate amide).[7] This provides a route to 1,5-naphthyridine-3-carboxylic acid,

another valuable building block.

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the

nitrile to a primary amine (3-aminomethyl-1,5-naphthyridine).[4] This introduces a flexible

basic side chain often sought in drug design.

Addition of Organometallics: Grignard or organolithium reagents can add to the nitrile carbon

to form ketones after acidic workup.[8]

Cycloadditions: The C≡N triple bond can act as a dipolarophile in [3+2] cycloadditions with

reagents like azides or nitrile oxides to construct five-membered heterocyclic rings (e.g.,

tetrazoles, oxadiazoles), which are important pharmacophores.[9]

Caption: Key reaction pathways of 1,5-Naphthyridine-3-carbonitrile.

Applications in Research and Drug Development
The primary value of 1,5-Naphthyridine-3-carbonitrile lies in its role as a sophisticated

chemical intermediate.

Medicinal Chemistry: The 1,5-naphthyridine scaffold is a component of numerous kinase

inhibitors. The 3-carbonitrile derivative can be elaborated into structures that target enzymes
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like c-Met kinase.[3] The ability to convert the nitrile into amines and amides allows for the

installation of side chains that can probe the binding pockets of target proteins, optimizing

potency and selectivity.

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~155 Da, this molecule

fits the profile of a molecular fragment. It can be used in screening campaigns to identify

initial, low-affinity hits that bind to a biological target. The nitrile then serves as a vector for

growing the fragment into a more potent lead compound.

Materials Science: Naphthyridine derivatives are used as ligands for metal complexes, which

have applications as organic light-emitting diodes (OLEDs) and sensors.[10] The nitrile group

can be used to tune the electronic properties of the ligand or to anchor the molecule to a

surface.

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe and effective use of chemical reagents is

paramount.

Hazard Class Description Precaution

Acute Toxicity 4, Oral Harmful if swallowed.
Do not ingest. Wash hands

thoroughly after handling.

GHS Pictogram GHS07 (Exclamation Mark)
Indicates potential for skin/eye

irritation and acute toxicity.

First Aid

Ingestion: Rinse mouth, seek

medical attention. Skin/Eye

Contact: Wash skin with soap

and water; rinse eyes

cautiously with water for

several minutes.

Handling Protocol:

Use in a well-ventilated area or a chemical fume hood.
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Wear standard personal protective equipment (PPE): safety glasses, a lab coat, and

chemical-resistant gloves.

Avoid creating dust.

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Toxicological Note: The chemical, physical, and toxicological properties of this compound have

not been thoroughly investigated. Treat it as a potentially hazardous substance.

Conclusion
1,5-Naphthyridine-3-carbonitrile represents a strategically important building block for

chemical synthesis. While detailed characterization data may not be widely published, its

properties can be reliably predicted from established chemical principles. Its value is derived

from the combination of a biologically relevant naphthyridine core and a synthetically versatile

nitrile handle. Through reactions such as hydrolysis, reduction, and cycloaddition, this

compound provides a robust platform for the rapid generation of diverse and complex

molecules, making it an indispensable tool for researchers in drug discovery and materials

science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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